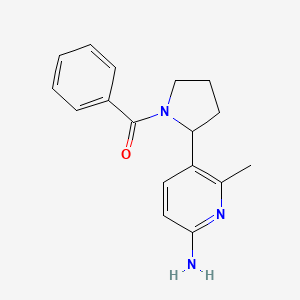

(2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Beschreibung

(2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a pyridine-pyrrolidine hybrid compound featuring a methanone bridge connecting a phenyl group and a substituted pyrrolidine ring.

Eigenschaften

Molekularformel |

C17H19N3O |

|---|---|

Molekulargewicht |

281.35 g/mol |

IUPAC-Name |

[2-(6-amino-2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H19N3O/c1-12-14(9-10-16(18)19-12)15-8-5-11-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3,(H2,18,19) |

InChI-Schlüssel |

PGHYALQHAUMPBG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N)C2CCCN2C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Methylgruppen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen können die Verwendung von Halogenierungsmitteln oder Nucleophilen unter sauren oder basischen Bedingungen umfassen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Nitro- oder Carboxyl-Derivaten führen, während Reduktion Alkohole oder Amine erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or carboxyl derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanon beinhaltet die Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit einem Rezeptor interagieren und dessen Signalwege modulieren. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs and Similarity Scores

| Compound ID | CAS Number | Structure | Similarity Score | Key Differences |

|---|---|---|---|---|

| Target Compound | Not provided | (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | - | Reference compound |

| A138460 | 1355195-17-3 | (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone | 0.84 | Lacks pyrrolidine ring; simpler scaffold |

| A327122 | 3810-10-4 | (2-Aminopyridin-3-yl)(phenyl)methanone | 0.88 | No methyl group at pyridine C2; no pyrrolidine |

| A677569 | 65326-71-8 | 1-(2-Aminopyridin-3-yl)propan-1-one | 0.83 | Propanone chain replaces phenyl-methanone bridge |

| A197625 | 1355231-23-0 | 1-(6-Amino-2-methylpyridin-3-yl)propan-1-one | 0.83 | Similar to A677569 but with methyl group at C2 |

Structural and Functional Implications

Pyrrolidine Ring Contribution :

The pyrrolidine ring in the target compound introduces conformational rigidity compared to A138460 and A327122, which lack this moiety. This rigidity may enhance binding specificity to target proteins, as seen in orexin antagonists (e.g., benzooxazole derivatives in ) where pyrrolidine rings stabilize ligand-receptor interactions .

Amino and Methyl Substitutions: The 6-amino group on the pyridine ring (shared with A138460 and A197625) provides hydrogen-bonding capability, critical for interactions with polar residues in enzymatic active sites.

Methanone vs. This difference could influence solubility and membrane permeability .

Pharmacological Context

While explicit pharmacological data for the target compound are absent in the provided evidence, comparisons to structurally related orexin antagonists () suggest that:

- Electron-Withdrawing Groups: Substituents like trifluoromethyl or chloro (as in ’s benzooxazoles) enhance binding affinity to CNS targets. The target compound’s 6-amino group may serve a similar role by participating in hydrogen bonding .

- Molecular Weight : The target compound’s molecular weight (estimated >300 g/mol) is higher than A138460 (MW ~240 g/mol), which may impact blood-brain barrier penetration compared to simpler analogs .

Biologische Aktivität

The compound (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a novel organic molecule with significant potential in medicinal chemistry. Its structure, characterized by a pyrrolidine ring and a phenyl group connected to a ketone, suggests diverse biological activities, particularly due to the presence of the amino group on the pyridine. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C17H19N3O

- Molecular Weight : 281.35 g/mol

- CAS Number : 56655-89-1

The compound's structure can be dissected into distinct functional groups that contribute to its reactivity and interaction with biological systems. The presence of the amino and ketone groups enhances its potential for various pharmacological applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Studies have demonstrated that derivatives of pyrrolidine and pyridine can induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is primarily linked to its structural features:

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cell lines, inhibiting cell division and promoting apoptosis. For instance, studies on related pyrrolidine derivatives indicate significant effects on CDK1 activity, leading to cell cycle disruption .

- Apoptosis Induction : The compound may trigger mitochondrial-dependent apoptotic pathways by modulating key proteins such as AKT and BAD. This mechanism has been observed in leukemia cell lines treated with structurally analogous compounds .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds sharing structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline | Amino group on quinoline ring | Antimicrobial, anticancer |

| 2-Methylpyridine | Methylated pyridine | Solvent properties, basicity |

| Phenylpyrimidinone | Pyrimidine ring with phenyl substitution | Antiviral, anticancer |

These comparisons reveal how variations in heterocyclic systems or functional groups influence biological activities differently from those of this compound.

Case Studies

Several studies have highlighted the potential of related compounds in clinical settings:

- Anticancer Activity in Leukemia : Research on 6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) demonstrated growth inhibition in leukemia cell lines (HL-60, U937, K562) with an IC50 value around 103.26 nM. The compound induced significant G2/M arrest and apoptosis without affecting normal human endothelial cells .

- Antimicrobial Efficacy : Investigations into pyrrolidine derivatives revealed potent antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 156.47 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.